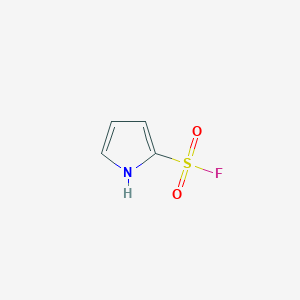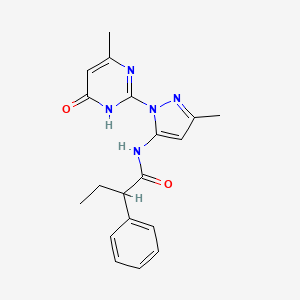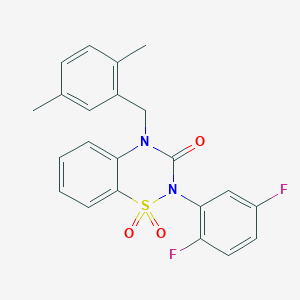![molecular formula C26H24ClF3N4O B2566438 3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}anilino)-1-(4-methylphenyl)-2-propen-1-one CAS No. 478262-29-2](/img/structure/B2566438.png)
3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}anilino)-1-(4-methylphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Arylpiperazine Derivatives in D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines and piperazines, constitute important pharmacophoric groups in several antipsychotic agents. Arylalkyl substituents have been shown to enhance the potency and selectivity of the binding affinity at D2-like receptors, indicating the potential of these compounds in the development of antipsychotic medications. This suggests a method of exploring the structural activity relationship to optimize selectivity and potency at these receptors, which could be relevant for compounds similar to the one mentioned (Sikazwe et al., 2009).
Angiotensin IV and Dopamine Receptor Interactions
Angiotensin IV and its analogs demonstrate that the pro-cognitive effects of peptides are mediated, at least in part, by dopamine (DA) interactions. This interaction with D1-4 dopamine receptors suggests potential pathways through which compounds affecting these pathways could be developed for cognitive enhancement or treatment of cognitive impairments (Braszko, 2010).
Metabolic Pathways and Drug Interactions
The metabolism and disposition of arylpiperazine derivatives, including pathways such as CYP3A4-dependent N-dealkylation, highlight the importance of understanding the pharmacokinetic properties of these compounds. This knowledge is crucial for predicting drug interactions and designing compounds with favorable metabolic profiles (Caccia, 2007).
Therapeutic Uses and Patent Landscape
A review of patents related to piperazine derivatives indicates a wide range of therapeutic uses for these compounds, from antipsychotic to anticancer and beyond. This underscores the versatility of the piperazine scaffold in drug discovery and the potential for novel compounds to emerge from this chemical class (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine as a core structure has been explored for its anti-mycobacterial potential. The review of compounds utilizing piperazine highlights the design and structure-activity relationship of potent anti-TB molecules, providing a framework for developing new anti-mycobacterial agents (Girase et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]anilino]-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClF3N4O/c1-18-2-4-19(5-3-18)24(35)10-11-31-21-6-8-22(9-7-21)33-12-14-34(15-13-33)25-23(27)16-20(17-32-25)26(28,29)30/h2-11,16-17,31H,12-15H2,1H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYSXDIWXLJFQO-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}anilino)-1-(4-methylphenyl)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566360.png)




![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)


![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 5-ethyl-4-methylthiophene-2-carboxylate](/img/structure/B2566374.png)

